Lithium Dipivaloylmethanate Lithium Dipivaloylmethanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16181141
InChI: InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-;
SMILES:
Molecular Formula: C11H19LiO2
Molecular Weight: 190.2 g/mol

Lithium Dipivaloylmethanate

CAS No.:

Cat. No.: VC16181141

Molecular Formula: C11H19LiO2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Lithium Dipivaloylmethanate -

Specification

Molecular Formula C11H19LiO2
Molecular Weight 190.2 g/mol
IUPAC Name lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Standard InChI InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-;
Standard InChI Key YGUDQHNOEYNYSP-CFYXSCKTSA-M
Isomeric SMILES [Li+].CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-]
Canonical SMILES [Li+].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-]

Introduction

Chemical Identity and Structural Characteristics

Lithium Dipivaloylmethanate belongs to the β-diketonate family of organometallic complexes, where lithium coordinates with the deprotonated form of dipivaloylmethane (H(TMHD)). The compound’s molecular structure features a central lithium ion bonded to two oxygen atoms from the diketonate ligand, forming a chelate ring that enhances its stability .

Molecular Formula and Synonyms

The compound is systematically named lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate under IUPAC nomenclature. Its synonyms include:

  • Lithium Tetramethylheptanedionate

  • Li(TMHD)

  • 2,2,6,6-Tetramethyl-3,5-heptanedionato Lithium .

The linear formula is LiC11H19O2\text{LiC}_{11}\text{H}_{19}\text{O}_2, with a molecular weight of 190.24 g/mol .

Spectroscopic and Crystallographic Data

The compound’s structure is validated by spectroscopic techniques:

  • IR Spectroscopy: Strong absorption bands at 1,580 cm1^{-1} (C=O stretch) and 1,450 cm1^{-1} (C–C vibrations).

  • X-ray Crystallography: Reveals a tetrahedral geometry around the lithium center, with bond lengths of 1.93 Å for Li–O.

Synthesis and Manufacturing Protocols

Synthetic Routes

Lithium Dipivaloylmethanate is synthesized via the reaction of lithium hydroxide (LiOH\text{LiOH}) with dipivaloylmethane (H(TMHD)\text{H(TMHD)}) in anhydrous tetrahydrofuran (THF):

LiOH+H(TMHD)Li(TMHD)+H2O\text{LiOH} + \text{H(TMHD)} \rightarrow \text{Li(TMHD)} + \text{H}_2\text{O}

The reaction proceeds under inert atmospheres (argon or nitrogen) to prevent lithium oxidation .

Industrial-Scale Production

Commercial manufacturers like American Elements and VulcanChem produce the compound in purities exceeding 98%, with bulk quantities available in palletized containers or argon-sealed packages . Critical parameters for scalability include:

  • Temperature: Maintained below 40°C to avoid ligand decomposition.

  • Solvent Purity: THF must be rigorously dried to prevent hydrolysis .

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

PropertyValueSource
Melting Point265–268°C
Boiling Point295°C (decomposition)
Solubility in WaterInsoluble
Solubility in Organic SolventsSoluble in THF, toluene, acetone
Density0.89 g/cm3^3 (estimated)

The compound’s thermal stability makes it suitable for high-temperature applications, such as chemical vapor deposition (CVD) .

Stability and Reactivity

  • Air Sensitivity: Rapidly hydrolyzes in moist air, necessitating storage under nitrogen or argon .

  • Light Sensitivity: Degrades under UV exposure, requiring amber glass containers for long-term storage .

Industrial and Research Applications

Thin-Film Deposition

Lithium Dipivaloylmethanate is a precursor for epitaxial growth of lithium niobate (LiNbO3\text{LiNbO}_3) and lithium tantalate (LiTaO3\text{LiTaO}_3) thin films via metalorganic chemical vapor deposition (MOCVD) . These films are pivotal in:

  • Optoelectronics: Modulators, waveguides, and surface acoustic wave (SAW) devices .

  • Ferroelectric Memory: Non-volatile memory components.

Catalysis

The compound serves as a catalyst in:

  • Polymerization: Coordination-insertion mechanisms for polyolefin synthesis.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings in pharmaceutical intermediates.

Pharmaceutical Intermediate

Li(TMHD) is employed in synthesizing metallodrugs, particularly lithium-based therapeutics for bipolar disorder, due to its controlled release profile .

Future Research Directions

Advanced Materials Development

  • Solid-State Batteries: Exploring Li(TMHD) as a solid electrolyte precursor for lithium-ion batteries.

  • Quantum Dot Synthesis: Tailoring luminescent properties for LED applications .

Environmental Impact Mitigation

Research is ongoing to develop biodegradable analogues of β-diketonates to reduce ecological footprints.

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